Product packaging for 1-(3,4-Difluorophenyl)butan-2-one(Cat. No.:CAS No. 1443346-59-5)

1-(3,4-Difluorophenyl)butan-2-one

Cat. No.: B7939649
CAS No.: 1443346-59-5
M. Wt: 184.18 g/mol
InChI Key: BKYLKFAVPRQMMG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)butan-2-one (CAS 1443346-59-5) is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This ketone features a 3,4-difluorophenyl group, making it a valuable fluorinated building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical candidates . The incorporation of fluorine atoms into organic structures is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . As such, this compound serves as a key intermediate for researchers constructing more complex, fluorine-containing molecules for biological testing. It is supplied with a high purity level of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O B7939649 1-(3,4-Difluorophenyl)butan-2-one CAS No. 1443346-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYLKFAVPRQMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293856
Record name 2-Butanone, 1-(3,4-difluorophenyl)-
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Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443346-59-5
Record name 2-Butanone, 1-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443346-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Difluorophenyl Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward synthetic reactions. amazonaws.comdeanfrancispress.com

For 1-(3,4-difluorophenyl)butan-2-one, two primary disconnections are considered:

Disconnection 1 (C-C bond alpha to the carbonyl): This is a common strategy for ketones. icj-e.org This disconnection breaks the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, yielding a 3,4-difluorophenylacetyl synthon and an ethyl synthon. The corresponding synthetic equivalents would be a 3,4-difluorophenylacetic acid derivative (like an ester or acid chloride) and an organometallic ethyl reagent (like ethyl Grignard or ethyllithium).

Disconnection 2 (C-C bond between the aromatic ring and the side chain): This approach breaks the bond between the difluorophenyl ring and the butanone side chain. This leads to a difluorobenzene synthon and a butan-2-one enolate synthon. The synthetic equivalents could be a 3,4-difluorohalobenzene and butan-2-one.

The choice between these disconnections depends on the availability of starting materials, reaction efficiency, and control over side reactions.

Classical Synthetic Routes to Butan-2-one Frameworks

Alkylation Approaches to Ketones

The alkylation of ketones is a fundamental method for forming carbon-carbon bonds at the alpha-position to a carbonyl group. chemistrysteps.com This process typically involves the formation of an enolate intermediate by deprotonating the α-carbon with a strong base, followed by reaction with an alkylating agent. chemistrysteps.comlibretexts.org

For the synthesis of this compound, this could involve the alkylation of a ketone. However, direct alkylation of simple ketones can be challenging due to issues with regioselectivity and the potential for multiple alkylations. libretexts.org A more controlled approach often involves the use of β-ketoesters or related compounds, which can be alkylated and then decarboxylated to yield the desired ketone.

Unsymmetrical ketones can be selectively alkylated at either the more or less sterically hindered α-position by carefully choosing the base and reaction conditions. chemistrysteps.comresearchgate.net For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate (less substituted), while a smaller base like sodium hydride at higher temperatures favors the thermodynamic enolate (more substituted). chemistrysteps.com

Oxidation Reactions in Ketone Synthesis

The oxidation of secondary alcohols is a primary and reliable method for the synthesis of ketones. libretexts.orgncert.nic.in This transformation can be achieved using a variety of oxidizing agents. libretexts.orglscollege.ac.in

Common oxidizing agents include:

Chromium-based reagents: Jones reagent (chromic acid in sulfuric acid and acetone) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.orglumenlearning.com PCC is a milder reagent that is often used when other sensitive functional groups are present. libretexts.orglumenlearning.com

Dess-Martin periodinane (DMP): This is a mild and selective oxidizing agent that is often used for the oxidation of complex and sensitive alcohols. lscollege.ac.in

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. lscollege.ac.in It is known for its mild conditions and high yields. lscollege.ac.in

Therefore, a viable route to this compound would be the oxidation of the corresponding secondary alcohol, 1-(3,4-difluorophenyl)butan-2-ol.

Advanced and Stereoselective Synthesis of this compound

Catalytic Approaches in C-C Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods for the efficient and selective formation of carbon-carbon bonds. For the synthesis of aryl ketones like this compound, several catalytic cross-coupling reactions are particularly relevant.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A potential route could involve the coupling of a 3,4-difluorophenylboronic acid with a butan-2-one enolate equivalent or a related substrate. Recent advancements have enabled the direct acylation of arylboronic acids with acyl chlorides under mild, phosphine-free conditions. organic-chemistry.org

Heck Reaction: While typically used for forming C-C bonds at sp2 carbons, variations of the Heck reaction can be adapted for ketone synthesis.

Direct C-H Activation: Emerging methods involve the direct coupling of an aromatic C-H bond with a suitable partner. Palladium-catalyzed reactions have been developed for the synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org

These catalytic methods offer advantages in terms of functional group tolerance, milder reaction conditions, and often higher yields compared to classical methods.

Asymmetric Synthesis Considerations for Chiral Precursors

If the target molecule, this compound, were to have a chiral center, for instance, if a substituent were present on the butanone chain, asymmetric synthesis would be crucial to control the stereochemistry. The direct asymmetric α-alkylation of ketones remains a significant challenge in organic synthesis. nih.gov

However, several strategies can be employed to synthesize chiral precursors:

Asymmetric Hydrogenation: The asymmetric reduction of a corresponding unsaturated ketone precursor using a chiral catalyst (e.g., a ruthenium- or rhodium-based catalyst with a chiral ligand) can produce a chiral ketone with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary can be attached to the butanone framework to direct a diastereoselective alkylation or other bond-forming reaction. The auxiliary is then removed in a subsequent step. For example, chiral cyclobutanones with a chiral auxiliary have been used to synthesize dihydropyranones with high enantiomeric excess. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines and phosphoric acids have shown potential in catalyzing the asymmetric alkylation of ketones and related compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles guide the selection of starting materials, solvents, and catalysts to create more environmentally benign and efficient manufacturing processes. Key areas of focus include the use of less hazardous reagents, the implementation of catalytic methods over stoichiometric ones, and the maximization of atom economy. tandfonline.commdpi.com

The introduction of fluorine into aromatic systems often requires specific reagents and conditions. organic-chemistry.org Applying green chemistry principles involves exploring alternatives to traditional fluorination methods that may use harsh reagents. For the synthesis of aryl ketones, classic methods like the Friedel-Crafts acylation are often employed, which traditionally use stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), generating significant waste. chemguide.co.uksigmaaldrich.com Greener approaches focus on developing reusable solid acid catalysts or catalytic systems that can operate under milder, solvent-free conditions. organic-chemistry.org

A significant advancement in green chemistry is the development of solvent-free or solid-state reactions, which minimize the environmental impact associated with solvent use, recovery, and disposal. For the synthesis of aryl ketones, several solvent-free methods have been explored, often utilizing microwave irradiation or mechanochemistry to facilitate the reaction. tandfonline.commdpi.comtandfonline.com

While a specific solvent-free synthesis for this compound is not prominently documented in publicly available literature, established methods for similar ketones can be considered applicable. For instance, the reaction of acetals with aryl ketones has been successfully carried out without a solvent under microwave irradiation using Lewis acid catalysts. tandfonline.comtandfonline.com Another green approach is the mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling, which provides a highly chemoselective route to ketones from acyl chlorides and boronic acids. organic-chemistry.org Such methods offer advantages like reduced reaction times, higher yields, and the elimination of hazardous organic solvents.

Table 1: Overview of Potential Solvent-Free Synthetic Approaches for Aryl Ketones

Method Catalyst/Conditions Reactant Types Key Advantages
Microwave-assisted condensation Lewis Acids (e.g., FeCl₃, ZnCl₂) Aryl ketones and acetals Rapid, efficient, no solvent required. tandfonline.comtandfonline.com
Mechanochemical cross-coupling Palladium catalyst Acyl chlorides and boronic acids High chemoselectivity, short reaction time, solid-state. organic-chemistry.org
Solid-state ylide reaction Trimethylsulphonium iodide, t-BuOK Alkyl aryl ketones Simple, economical, no solvent in reaction or separation. clockss.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

A plausible and common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with butanoyl chloride, catalyzed by a Lewis acid like AlCl₃. sigmaaldrich.commasterorganicchemistry.com The reaction efficiency is not only determined by the chemical yield but also by how many atoms from the reactants are incorporated into the final product.

The balanced chemical equation for this proposed synthesis is: C₆H₄F₂ + CH₃CH₂CH₂COCl → C₁₀H₁₀F₂O + HCl

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound via Friedel-Crafts Acylation

Compound Chemical Formula Molecular Weight ( g/mol )
Reactants
1,2-Difluorobenzene C₆H₄F₂ 114.09
Butanoyl chloride C₄H₇ClO 106.55
Total Reactant Mass 220.64
Products
This compound C₁₀H₁₀F₂O 184.18
Hydrogen Chloride (Byproduct) HCl 36.46
Desired Product Mass 184.18

| Calculated Atom Economy | | 83.47% |

Note: Molecular weights are approximate.

Process Optimization and Scalability Studies for this compound Production

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents numerous challenges, including ensuring consistent product quality, managing reaction heat, and optimizing cost-effectiveness. For the production of this compound, process optimization would focus on several key parameters.

Optimization studies often employ Design of Experiments (DoE) to systematically investigate the effects of multiple variables on the reaction outcome, such as yield and purity. acs.org Key parameters for optimization in a typical ketone synthesis could include catalyst loading, reaction temperature, reactant concentration, and reaction time. For instance, in biocatalytic resolutions of ketones, enzyme loading, temperature, and agitation speed have been shown to be critical factors for achieving high conversion and enantioselectivity on a larger scale. acs.org

The transition from batch to continuous flow processing is another strategy for improving scalability and safety. sapub.org Continuous flow reactors offer better control over reaction parameters, enhanced heat and mass transfer, and can lead to higher productivity and more consistent product quality.

Table 3: Potential Parameters for Optimization and Scalability of this compound Synthesis

Parameter Objective Potential Impact
Catalyst Reduce loading, improve reusability Lower cost, reduce waste, simplify purification.
Temperature Find optimal range Balance reaction rate with side-product formation and energy consumption.
Reactant Stoichiometry Minimize excess of any reactant Improve atom economy, reduce cost and downstream purification.
Solvent Minimize volume or switch to greener alternatives Reduce environmental impact, improve safety and cost.
Reaction Time Minimize while achieving high conversion Increase throughput and reduce energy consumption.
Agitation/Mixing Ensure homogeneity Improve reaction rate and consistency, especially in multiphase systems. acs.org

| Mode of Operation | Transition from batch to continuous flow | Enhance safety, control, and productivity for large-scale production. |

While specific scalability studies for this compound are not widely published, the principles derived from the synthesis of other specialty ketones provide a clear framework for its potential industrial production. acs.orgnih.gov

Chemical Reactivity and Transformation Studies of 1 3,4 Difluorophenyl Butan 2 One

Nucleophilic and Electrophilic Reactivity at the Carbonyl Group

The carbonyl group in 1-(3,4-difluorophenyl)butan-2-one is a key site for both nucleophilic and electrophilic attack.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, readily react with the electrophilic carbon of the carbonyl group. youtube.comaroonchande.com This addition leads to the formation of tertiary alcohols after an aqueous workup. aroonchande.com For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(3,4-difluorophenyl)-2-methylbutan-2-ol. The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated. youtube.com

Reagent Type Example Reagent Expected Product Reaction Type
Grignard ReagentMethylmagnesium Bromide1-(3,4-Difluorophenyl)-2-methylbutan-2-olNucleophilic Addition
Organolithium ReagentButyllithium1-(3,4-Difluorophenyl)hexan-2-olNucleophilic Addition

This table presents hypothetical examples based on the known reactivity of ketones with organometallic reagents.

Condensation and Addition Reactions

Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The carbonyl group of this compound can participate in such reactions. For example, in an aldol (B89426) condensation, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde or another ketone. fiveable.me This initially forms a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. fiveable.me

Alpha-Proton Acidity and Enolization Chemistry

The protons on the carbons adjacent to the carbonyl group (α-protons) in this compound exhibit acidity, allowing for the formation of enolates. masterorganicchemistry.com

Enolate Formation and Reactivity

The presence of two different α-carbons in this compound (C1 and C3) means that two different enolates can be formed upon treatment with a base. msu.edu The regioselectivity of enolate formation can be controlled by the reaction conditions. bham.ac.uk Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the kinetic enolate by removing a proton from the less sterically hindered C1 methyl group. msu.edubham.ac.uk Weaker bases or higher temperatures allow for equilibrium, leading to the more thermodynamically stable, more substituted enolate from deprotonation at the C3 position. msu.edubham.ac.uk These enolates are versatile nucleophiles. masterorganicchemistry.com

Condition Favored Enolate Deprotonation Site
Strong, bulky base (e.g., LDA), low temperatureKineticC1 (methyl group)
Weaker base, higher temperatureThermodynamicC3 (methylene group)

Alkylation and Acylation of Enolates

Once formed, the enolate of this compound can undergo alkylation by reacting with an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pub This process forms a new carbon-carbon bond at the α-position. 182.160.97uwo.ca For example, the kinetic enolate can be reacted with methyl iodide to introduce a methyl group at the C1 position. The acylation of enolates, using reagents like acid chlorides or anhydrides, introduces an acyl group, leading to the formation of β-dicarbonyl compounds.

Transformations Involving the Butane (B89635) Chain and Fluorophenyl Moiety

The butane chain and the difluorophenyl ring of this compound can also be chemically modified. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu The difluorophenyl ring is generally resistant to further electrophilic aromatic substitution due to the deactivating effect of the fluorine atoms and the carbonyl group. However, nucleophilic aromatic substitution could be possible under specific conditions.

Functionalization of the Alkyl Chain

The alkyl portion of this compound, particularly the carbon atoms alpha to the carbonyl group, is a primary site for functionalization. The presence of the ketone activates these positions, making them susceptible to reactions such as enolate formation and subsequent alkylation.

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. clockss.orgresearchgate.net This process, known as α-alkylation, allows for the introduction of diverse alkyl groups at the C-1 or C-3 position of the butanone chain. For instance, treatment with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding α-alkylated product. researchgate.net The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation. clockss.org

Aromatic Substitutions and Derivatizations on the Difluorophenyl Ring

The 3,4-difluorophenyl group is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic property governs its reactivity in aromatic substitution reactions. The fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. However, under specific conditions, such as with very strong nucleophiles or through metal-catalyzed processes, substitution of one of the fluorine atoms may be possible.

Redox Chemistry of the Ketone Functionality

The ketone group is the most reactive site for redox transformations in this compound, allowing for its conversion into a range of other functional groups.

Reduction to Alcohols and Amines

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(3,4-Difluorophenyl)butan-2-ol. chemguide.co.uklibretexts.org This transformation is commonly achieved using hydride-based reducing agents. chemguide.co.uk

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

Reducing AgentTypical Solvent(s)General Conditions
Sodium borohydride (NaBH₄)Methanol (B129727), EthanolRoom temperature or gentle heating chemguide.co.uk
Lithium aluminum hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Anhydrous, often at low temperatures chemguide.co.uk

The reduction of a ketone with these reagents leads to the formation of a secondary alcohol. chemguide.co.ukpressbooks.pub For example, reacting this compound with sodium borohydride in methanol would yield 1-(3,4-Difluorophenyl)butan-2-ol. chemguide.co.ukchadsprep.com

Furthermore, the ketone can be converted into an amine through a process called reductive amination. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine (such as ammonia (B1221849), a primary amine, or a secondary amine), which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com

Table 2: Reagents for Reductive Amination

Amine SourceReducing AgentProduct Type
AmmoniaSodium cyanoborohydride (NaBH₃CN)Primary amine
Primary Amine (e.g., methylamine)Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Secondary amine
Secondary Amine (e.g., dimethylamine)Catalytic Hydrogenation (e.g., H₂/Pd/C)Tertiary amine

This method is highly versatile for synthesizing a wide array of substituted amines. organic-chemistry.orgresearchgate.net For example, reacting this compound with ammonia in the presence of a reducing agent like sodium cyanoborohydride would produce 1-(3,4-Difluorophenyl)butan-2-amine. masterorganicchemistry.com

Oxidation Reactions

While ketones are generally resistant to further oxidation without breaking carbon-carbon bonds, certain powerful oxidizing agents can induce specific transformations. pressbooks.pub One notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this migration depends on the migratory aptitude of the attached groups. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org For this molecule, the competition is between the ethyl group and the 3,4-difluorobenzyl group.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood through extensive studies of analogous ketones. For instance, mechanistic studies on related compounds have been performed using molecular dynamics simulations and kinetic isotope effects to understand reaction pathways. researchgate.netnih.govresearchgate.net

The reduction of the ketone by a hydride reagent like sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) to yield the final alcohol product. chemguide.co.uk

The mechanism of the Baeyer-Villiger oxidation is more complex. wikipedia.orgsynarchive.com It begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the ketone. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the rate-determining step: the migration of one of the alkyl groups to the adjacent oxygen atom, with the simultaneous departure of a carboxylate leaving group. Finally, deprotonation yields the ester product. wikipedia.org

Reductive amination involves two main stages. libretexts.org First, the amine attacks the carbonyl carbon, leading to a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion (from primary or secondary amines) or an enamine (if an α-proton is available). In the second stage, the reducing agent (e.g., NaBH₃CN) delivers a hydride to the electrophilic carbon of the iminium ion or the double bond of the enamine to form the final amine product. masterorganicchemistry.com

Derivatization and Structural Modification of 1 3,4 Difluorophenyl Butan 2 One

Synthesis of Novel Analogs through Carbonyl Transformations

The ketone functional group is a cornerstone of organic synthesis, readily participating in condensation reactions with nitrogen-based nucleophiles and forming protective groups with alcohols. These transformations are fundamental in modifying the core structure of 1-(3,4-Difluorophenyl)butan-2-one.

The reaction of ketones with primary amines, hydroxylamine, or hydrazines provides access to imines (also known as Schiff bases), oximes, and hydrazones, respectively. masterorganicchemistry.com These reactions are typically acid-catalyzed condensations that proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comchemtube3d.com

Imines: Condensation with primary amines (R-NH₂) yields the corresponding N-substituted imine derivatives. The versatility of this reaction allows for the introduction of a wide array of alkyl or aryl substituents, significantly altering the steric and electronic properties of the parent molecule. organic-chemistry.orgnih.gov

Oximes: Reaction with hydroxylamine (NH₂OH) produces the corresponding oxime. wikipedia.orgbyjus.com Oximes are stable, crystalline compounds often used for the purification and characterization of ketones. byjus.com They are also valuable synthetic intermediates, for instance, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Hydrazones: Condensation with hydrazine (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazone derivatives. dergipark.org.trsemanticscholar.org These compounds have demonstrated a wide spectrum of biological activities and are crucial intermediates in syntheses like the Fischer indole synthesis. semanticscholar.orgmdpi.com

Table 1: Potential Carbonyl Derivatives of this compound
Derivative TypeReactantGeneral Product Structure
IminePrimary Amine (R-NH₂)Imine Structure
OximeHydroxylamine (NH₂OH)Oxime Structure
HydrazoneHydrazine (R-NH-NH₂)Hydrazone Structure

Ketones react reversibly with alcohols in the presence of an acid catalyst to form ketals (sometimes referred to as acetals, though the term ketal is more specific for ketone derivatives). When a diol, such as ethylene glycol, is used, a cyclic ketal is formed. This reaction is of significant importance in multistep syntheses where the carbonyl group needs to be protected from reacting with nucleophiles or under reducing conditions. The ketal can be readily hydrolyzed back to the parent ketone using aqueous acid, highlighting its utility as a temporary masking group.

Alkyl Chain Modifications and Functionalization

The protons on the carbons alpha to the carbonyl group (C1 and C3) of this compound are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate is a key intermediate for introducing new functional groups and modifying the alkyl chain. researchgate.net The use of a bulky base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate (from deprotonation of the C1 methyl group), while a smaller base under thermodynamic control may favor the more substituted enolate (from deprotonation of the C3 methylene (B1212753) group). youtube.com

The formation of an enolate allows for the introduction of various heteroatoms at the α-position through reactions with suitable electrophiles. For example, reaction with halogenating agents (e.g., Br₂, NBS) can introduce a halogen atom. Further substitution reactions can then be employed to introduce oxygen, sulfur, or nitrogen-containing functional groups. The existence of related compounds such as 4-Amino-1-(3,4-difluorophenyl)butan-2-one demonstrates the feasibility of incorporating nitrogen heteroatoms into the butanone backbone. nih.gov

The most direct strategy for alkyl chain elongation involves the alkylation of the enolate intermediate. The enolate can act as a nucleophile in an Sₙ2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This method is highly effective for adding primary alkyl groups. libretexts.org By selecting the appropriate base to control the regioselectivity of enolate formation and choosing from a variety of alkylating agents, a diverse range of elongated analogs can be synthesized.

Chain shortening strategies are generally more complex, often requiring multi-step oxidative cleavage or rearrangement reactions, and are less commonly employed than elongation methods.

Table 2: Potential Products from Alkyl Chain Elongation
Alkylation PositionAlkylating Agent (R-X)General Product Structure
C1 (Kinetic Enolate)Methyl Iodide (CH₃I)C1-Methylated Product
C3 (Thermodynamic Enolate)Ethyl Bromide (CH₃CH₂Br)C3-Ethylated Product

Aromatic Ring Functionalization and Heterocyclic Annulations

The 3,4-difluorophenyl ring offers a third site for modification. While the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, it activates it for nucleophilic aromatic substitution (SₙAr). nih.govmasterorganicchemistry.com In an SₙAr reaction, a potent nucleophile can displace one of the fluoride ions, particularly when the ring is further activated by other electron-withdrawing groups or under forcing conditions. researchgate.netvapourtec.com This allows for the direct attachment of nucleophiles containing oxygen, nitrogen, or sulfur to the aromatic core.

Furthermore, this compound can serve as a building block for the synthesis of fused heterocyclic systems. Annulation reactions involve the formation of a new ring fused to an existing one. For instance, the previously formed hydrazone derivatives can undergo Fischer indole synthesis to yield indole rings. Alternatively, the ketone can react with bifunctional reagents in condensation reactions to construct new heterocyclic rings. An example is the reaction with a 1,3-dinucleophile, which could lead to the formation of a six-membered heterocycle. The use of related difluorophenyl butanol structures in the synthesis of azole derivatives highlights the importance of this scaffold in constructing complex heterocyclic molecules. google.com

Stereochemical Implications in Derivatization

Introducing new functional groups to this compound often leads to the formation of stereocenters, making stereocontrol a critical aspect of its derivatization.

The most straightforward method to generate a chiral center from this compound is through the reduction of its prochiral ketone group. Reduction of the carbonyl at the C2 position to a hydroxyl group creates a stereocenter, resulting in the formation of (R)- or (S)-1-(3,4-Difluorophenyl)butan-2-ol.

Additionally, substitution reactions at the C3 methylene position can also generate a new chiral center. For example, an enantioselective alkylation or aldol (B89426) reaction would result in a product with a stereocenter at C3. If the ketone at C2 is subsequently reduced, a second stereocenter is formed, leading to diastereomeric products. The relative and absolute stereochemistry of these centers is a key focus of asymmetric synthesis.

Achieving control over the stereochemical outcome of reactions involving this compound is essential for accessing stereochemically pure compounds.

Enantioselective Reductions: The asymmetric reduction of the ketone is a well-explored field. This can be achieved using chiral chemical reagents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction), or through biocatalysis. Enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are known to reduce ketones with high enantioselectivity. mdpi.com For example, the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been demonstrated with absolute stereoselectivity using the yeast strain Pichia jadinii. researchgate.netnih.gov Such biocatalytic methods could be applied to this compound to produce either the (R)- or (S)-alcohol with high enantiomeric excess (ee).

Diastereoselective Additions: When a chiral center already exists in the molecule (for example, at C3), the subsequent reduction of the ketone at C2 will lead to two possible diastereomers. The stereochemical outcome of such reactions can often be predicted by established models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the adjacent chiral center. wikipedia.orgdalalinstitute.commsu.eduescholarship.orglibretexts.org For instance, a patent detailing the synthesis of antifungal agents demonstrates the production of 3-(2,4-difluorophenyl)-3,4-epoxy-2-butanol with nearly 100% diastereomeric yield, showcasing that high levels of diastereocontrol are achievable in related systems. google.com

The following table summarizes potential stereoselective transformations on the this compound scaffold, based on established methodologies for similar substrates.

TransformationTypeMethod/CatalystPotential Product Stereochemistry
Ketone ReductionEnantioselectiveBiocatalysis (e.g., KREDs, yeast)(R)- or (S)-1-(3,4-Difluorophenyl)butan-2-ol
Ketone ReductionEnantioselectiveChiral Chemical Reagent (e.g., CBS catalyst)(R)- or (S)-1-(3,4-Difluorophenyl)butan-2-ol
Alpha-AlkylationEnantioselectivePalladium-catalyzed with chiral ligand(R)- or (S)-3-Alkyl-1-(3,4-difluorophenyl)butan-2-one
Ketone reduction on C3-substituted derivativeDiastereoselectiveSubstrate-controlled reduction(2R,3R/S)- or (2S,3R/S)-3-Alkyl-1-(3,4-difluorophenyl)butan-2-ol

Structure Activity Relationship Sar Studies of 1 3,4 Difluorophenyl Butan 2 One and Its Derivatives

Design Principles for SAR Investigations

The design of Structure-Activity Relationship (SAR) studies for 1-(3,4-Difluorophenyl)butan-2-one and its analogs follows a systematic and iterative process. The core principle involves the synthesis of a series of structurally related compounds, where specific parts of the lead molecule, this compound, are systematically modified. These modifications are designed to probe the importance of different structural features for the observed biological activity.

Key aspects of the SAR investigation design include:

Identification of Modifiable Regions: The structure of this compound presents several regions for modification. These include the difluorophenyl ring, the alkyl chain, and the carbonyl group.

Systematic Structural Modifications: Researchers introduce a variety of substituents and structural changes at these identified regions. For instance, the position and number of fluorine atoms on the phenyl ring can be altered, the length and branching of the alkyl chain can be varied, and the position or chemical nature of the carbonyl group can be changed.

Biological Evaluation: Each synthesized derivative is then subjected to a battery of preclinical biological assays to determine its activity. This allows for a direct comparison of the effects of the structural changes.

Iterative Optimization: The data obtained from the biological evaluation of the initial set of derivatives guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is aimed at identifying the optimal combination of structural features to maximize biological activity and other desirable properties.

Correlation Between Structural Modifications and Pre-clinical Biological Activities

While specific preclinical data for a broad range of this compound derivatives is not extensively available in the public domain, general principles of medicinal chemistry and findings from related classes of compounds allow for a predictive analysis of the impact of structural modifications.

Impact of Fluorine Substitution Pattern

The presence and position of fluorine atoms on the phenyl ring are known to significantly influence the physicochemical properties and biological activity of a molecule. In the case of this compound, the difluoro substitution pattern is a key feature.

Electronic Effects: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the sigma bond. This can affect the electron density of the aromatic ring and influence interactions with biological targets.

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound.

Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with protein targets, which can either enhance or diminish binding affinity depending on the specific context of the binding site.

Systematic variations, such as moving the fluorine atoms to other positions on the phenyl ring (e.g., 2,4-difluoro or 2,5-difluoro) or replacing them with other halogens (e.g., chlorine or bromine), would be crucial to elucidate the optimal substitution pattern for a desired biological activity.

Role of the Alkyl Chain Length and Branching

The butan-2-one side chain provides a lipophilic component to the molecule and its length and structure can significantly impact biological activity.

Lipophilicity and Membrane Permeability: Altering the length of the alkyl chain (e.g., from butan-2-one to propan-2-one or pentan-2-one) directly modulates the lipophilicity of the molecule. This, in turn, can affect its ability to cross cell membranes and reach its target.

Steric Hindrance: The size and shape of the alkyl chain can influence how the molecule fits into a binding pocket. Introducing branching on the chain could create steric hindrance that prevents optimal binding or, conversely, could lead to more specific and potent interactions.

A hypothetical SAR study might involve synthesizing a series of analogs with varying alkyl chain lengths and branching patterns to determine the optimal size and shape for the desired biological effect.

Significance of Carbonyl Group Position and Reactivity

The carbonyl group of the butan-2-one moiety is a polar, hydrogen-bond accepting group that can play a crucial role in target binding.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in a protein's active site.

Position: Moving the carbonyl group along the alkyl chain (e.g., to the 1-position to form a butan-1-one) would significantly alter the molecule's shape and the spatial arrangement of the hydrogen bond acceptor, likely leading to a change in biological activity.

Reactivity: The electrophilicity of the carbonyl carbon can be modulated by nearby substituents. For instance, the electron-withdrawing nature of the difluorophenyl ring can influence the reactivity of the carbonyl group.

Investigating these aspects would involve synthesizing isomers with the carbonyl group at different positions and introducing substituents that alter its electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For this compound derivatives, a relevant set of descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and molecular electrostatic potential. For instance, the electronegativity of the fluorine atoms would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Descriptors like molar refractivity can also provide insights into the bulkiness of substituents.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Statistical Validation of QSAR Models

The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is critically dependent on its statistical validation. This process ensures that the derived mathematical model, which correlates the structural features of compounds like this compound and its derivatives with their biological activity, is not a result of chance and possesses a high predictive power for new, untested compounds. The validation process is typically divided into internal and external validation.

Internal Validation

Internal validation assesses the stability and robustness of a QSAR model using the same dataset from which it was generated. mdpi.com The primary goal is to ensure the model is not overfitted, meaning it has not simply memorized the data in the training set but has learned the underlying structure-activity relationship. A common and highly regarded method for internal validation is cross-validation.

One of the most frequently used cross-validation techniques is the Leave-One-Out (LOO) method. In this approach, a single compound is removed from the dataset, and a QSAR model is built with the remaining compounds. This model is then used to predict the activity of the excluded compound. This process is repeated until every compound has been left out once.

The predictive ability of the model from this internal validation is quantified by the cross-validated correlation coefficient, denoted as or . A q² value greater than 0.5 is generally considered indicative of a model with good robustness and predictive ability. The Predicted Residual Sum of Squares (PRESS) is another key metric, representing the sum of the squared differences between the actual and predicted activities for each left-out compound.

External Validation

External validation is considered the most stringent test of a QSAR model's predictive power. nih.gov It involves using the model developed with the training set to predict the biological activity of an independent "test set" of compounds that were not used in the model's creation. nih.gov A high degree of correlation between the predicted and actual activities for the test set provides strong evidence of the model's utility in predicting the activity of novel compounds.

The performance of the model on the external test set is evaluated using several statistical metrics. The predictive correlation coefficient, R²_pred , is a key parameter. Similar to the conventional correlation coefficient (r²), it measures the agreement between predicted and observed values for the test set. An R²_pred value greater than 0.6 is often considered a benchmark for a model with good predictive capacity.

Other statistical parameters are also employed to rigorously assess the model's external predictivity. These include the Root Mean Square Error of Prediction (RMSEP) and the Mean Absolute Error (MAE), which provide measures of the average error in the predicted values.

The table below summarizes the key statistical parameters used in both internal and external validation of a QSAR model.

Validation Type Parameter Symbol Description Acceptable Value
Internal ValidationCross-validated Correlation Coefficientq² (or Q²)Measures the internal predictive ability and robustness of the model.> 0.5
Internal ValidationPredicted Residual Sum of SquaresPRESSSum of the squared differences between observed and predicted values during cross-validation.Lower values are better.
External ValidationPredictive Correlation CoefficientR²_predMeasures the predictive power of the model on an external test set.> 0.6
External ValidationRoot Mean Square Error of PredictionRMSEPRepresents the average magnitude of the prediction errors.Lower values are better.
External ValidationMean Absolute ErrorMAEThe average of the absolute differences between predicted and observed values.Lower values are better.

Y-Randomization

To further ensure that a robust QSAR model is not due to a chance correlation between the descriptors and the biological activity, a Y-randomization test is performed. nih.gov In this procedure, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. If the original model has a real correlation, the randomized models are expected to have significantly lower r² and q² values. This test confirms that the developed model is statistically significant and not a product of random chance.

Pre Clinical Biological Activity and Mechanism of Action Studies of 1 3,4 Difluorophenyl Butan 2 One

In Vitro Evaluation of Biological Activities

No publicly available studies were identified that have evaluated the in vitro biological activities of 1-(3,4-Difluorophenyl)butan-2-one.

There are no available research articles or patents describing the screening or detailed investigation of this compound in enzyme inhibition assays. Therefore, its potential to act as a competitive, non-competitive, or irreversible inhibitor against any specific enzyme remains uncharacterized. ucl.ac.uklibretexts.orgteachmephysiology.comsavemyexams.com

No data from receptor binding studies for this compound could be located. Consequently, its affinity and selectivity for any physiological or pharmacological receptors are unknown.

Information regarding the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis is not available in the public domain. Studies on cell lines to determine potential cytotoxic or other cellular effects have not been published.

Target Identification and Validation in Pre-clinical Models

As there are no primary biological activity data, no studies on the identification or validation of molecular targets for this compound in preclinical models have been published.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound remains to be elucidated, as no mechanistic studies have been reported.

Without an identified biological target, there have been no investigations into the protein-ligand interactions of this compound. Computational modeling or biophysical techniques to study its binding mode have not been described in the literature. osu.edu

Signaling Pathway Modulation

There is currently no available information detailing the specific signaling pathways that may be modulated by this compound. Research is needed to determine if this compound interacts with key cellular signaling cascades, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, or other pathways that are often implicated in various physiological and pathological processes. nih.gov Understanding these potential interactions is a critical step in elucidating the compound's mechanism of action.

Gene Expression Alterations

Specific data on alterations in gene expression following treatment with this compound are not available in the current body of scientific literature. Studies employing techniques such as RNA sequencing would be necessary to identify any up- or down-regulation of specific genes in response to this compound. Such studies are crucial for understanding its molecular effects and identifying potential biomarkers of its activity. researchgate.netnih.govplos.org

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models (excluding toxicity and safety profiles)

Comprehensive in vivo studies are required to characterize the efficacy and pharmacodynamic profile of this compound.

Dose-Response Relationships in Animal Models

Currently, there are no published studies that have established a dose-response relationship for this compound in any animal models. nih.govresearchgate.net Determining the effective dose range of a compound is fundamental for preclinical development. pharmaron.com

Biodistribution and Metabolism (excluding pharmacokinetics in humans)

Information regarding the biodistribution and metabolic fate of this compound in animal models is not currently available. Studies are needed to understand how the compound is absorbed, distributed to various tissues, metabolized, and eliminated from the body. nih.gov This information is essential for interpreting efficacy and toxicology data.

Advanced Spectroscopic and Spectrometric Characterization of 1 3,4 Difluorophenyl Butan 2 One and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 1-(3,4-Difluorophenyl)butan-2-one. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional techniques provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butanone chain. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butanone moiety would appear as a singlet for the methyl group adjacent to the carbonyl, and two triplets for the two methylene (B1212753) groups, with their chemical shifts influenced by the proximity to the carbonyl and the aromatic ring.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield chemical shift (typically in the range of 205-220 ppm for ketones). nih.gov The carbon atoms of the difluorophenyl ring would show signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The aliphatic carbons of the butanone chain would resonate at higher field.

For analogous compounds, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one, specific ¹H NMR data has been reported: a singlet for the methyl protons at 2.20 ppm, a multiplet for the methylene protons at 2.85 ppm, a broad singlet for the hydroxyl proton at 3.73 ppm, a multiplet for the methine proton at 5.24 ppm, and doublets for the aromatic protons at 7.52 and 8.17 ppm. chegg.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
CH₃ (at C1)~2.1s-
CH₂ (at C3)~2.8tJ ≈ 7
CH₂ (at C4)~3.0tJ ≈ 7
Ar-H6.9 - 7.2m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~208
Aromatic Carbons115 - 150 (with C-F coupling)
CH₂ (adjacent to ring)~45
CH₂ (adjacent to C=O)~35
CH₃~30

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the butanone chain, confirming their connectivity. scribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the methyl protons would correlate with the methyl carbon signal, and the methylene proton signals would correlate with their respective methylene carbon signals.

Solid-State NMR Applications

While solution-state NMR is the standard for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. ¹³C and ¹⁹F are important nuclei for ssNMR studies of organofluorine compounds. marquette.edunih.gov

Solid-state ¹³C NMR can reveal information about polymorphism, where different crystalline forms of the same compound can exhibit different chemical shifts and line shapes. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei and provide information on the local environment of the carbon atoms.

¹⁹F ssNMR is a powerful tool for studying fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov The chemical shift anisotropy (CSA) of the fluorine atoms, which is averaged out in solution, can be measured in the solid state and provides detailed information about the electronic environment and orientation of the C-F bonds within the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and are invaluable for identifying functional groups and gaining insights into molecular conformation. spectroscopyonline.comfrontiersin.org

Characteristic Absorption Bands of Ketone and Fluorophenyl Groups

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aliphatic ketones, this band typically appears in the region of 1700-1725 cm⁻¹. spectroscopyonline.comresearchgate.net The exact position can be influenced by the electronic effects of the difluorophenyl substituent.

The difluorophenyl group will give rise to several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of aromatic fluorides give rise to strong absorptions in the 1300-1100 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
C=O (Ketone)Stretching1725 - 1705
Aromatic C=CStretching1600 - 1450
C-FStretching1300 - 1100

Conformational Analysis using IR/Raman

Both IR and Raman spectroscopy can be used to study the conformational isomers of flexible molecules like this compound. Rotation around the single bonds in the butanone chain can lead to different spatial arrangements of the atoms (conformers). These different conformers may have distinct vibrational frequencies, leading to the appearance of different bands in the IR and Raman spectra.

By studying the spectra at different temperatures, it is possible to determine the relative energies of the different conformers. As the temperature changes, the population of the conformers will shift according to the Boltzmann distribution, leading to changes in the relative intensities of the corresponding vibrational bands. This allows for the determination of the enthalpy difference between the conformers. nih.gov For complex molecules, computational methods are often used in conjunction with experimental data to assign the observed vibrational bands to specific conformational isomers.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₀F₂O), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 184.18 g/mol . columbia.edu

Upon electron ionization (EI), the molecular ion can undergo fragmentation through various pathways. For ketones, a common fragmentation is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a resonance-stabilized acylium ion [CH₃CO]⁺ with an m/z of 43, and a 3,4-difluorobenzyl radical. The acylium ion at m/z 43 is often a prominent peak in the mass spectra of methyl ketones. libretexts.orgemerypharma.com

Cleavage of the C-C bond between the carbonyl carbon and the methyl group, resulting in the formation of a [M-CH₃]⁺ ion, which would be a 1-(3,4-difluorophenyl)propan-1-one cation radical.

Another characteristic fragmentation for ketones containing a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. For this compound, this rearrangement would lead to the elimination of a neutral propene molecule and the formation of a radical cation of 1-(3,4-difluorophenyl)ethanone.

The presence of the difluorophenyl group will also influence the fragmentation pattern. Fragments containing the aromatic ring, such as the 3,4-difluorobenzyl cation ([C₇H₅F₂]⁺) or the difluorotropylium ion, may also be observed. The study of the fragmentation patterns of related fluorinated compounds can provide further insights into the expected fragmentation pathways. nih.gov

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment Ion
184[C₁₀H₁₀F₂O]⁺• (Molecular Ion)
127[C₇H₅F₂]⁺ (Difluorobenzyl cation)
43[CH₃CO]⁺ (Acylium ion)

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. nih.gov this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by substitution on the butanone chain, the resulting enantiomers could be distinguished using these techniques.

For a hypothetical chiral derivative, such as (R)- or (S)-1-(3,4-Difluorophenyl)butan-3-ol (a reduction product of the ketone), the ECD spectrum would show characteristic Cotton effects. The sign and intensity of these effects are directly related to the spatial arrangement of the chromophores and the stereochemistry of the molecule. scivisionpub.comnih.gov

Theoretical calculations of ECD spectra, often performed using time-dependent density functional theory (TD-DFT), are a powerful tool for assigning the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. unibo.it The chiroptical properties would be sensitive to the conformation of the molecule, particularly the orientation of the phenyl ring relative to the chiral center. nih.gov

Computational and Theoretical Chemistry Studies on 1 3,4 Difluorophenyl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure and energy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 1-(3,4-Difluorophenyl)butan-2-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), would be instrumental in elucidating its electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the fluorine atoms is expected to influence the electron density distribution across the aromatic ring, while the carbonyl group represents a key reactive site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule.

These values are hypothetical and serve as illustrative examples of what a DFT study might reveal.

Ab Initio Calculations for Ground State Geometries and Energetics

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the ground state geometries and energetics of molecules. acs.org Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can offer higher accuracy for certain properties.

For this compound, ab initio calculations would be employed to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stable conformations and the energetic barriers between them. The optimized geometry is a prerequisite for further, more complex calculations, such as vibrational frequency analysis and molecular docking studies.

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential of this compound to interact with biological targets, molecular docking and dynamics simulations are powerful predictive tools. nih.govnih.gov These methods are central to computer-aided drug design.

Ligand-Protein Binding Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov Given the structural motifs present in this compound, potential biological targets could include enzymes such as kinases, for which inhibitors often feature aromatic and ketone moieties. rsc.org A docking study would involve placing the molecule into the binding site of a chosen protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, and van der Waals forces) and binding energy. The difluoro-substituted phenyl ring could engage in specific interactions, such as halogen bonding or hydrophobic contacts, within a protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity (ΔG)-7.5 kcal/molIndicates a potentially stable binding interaction.
Key Interacting ResiduesAsp145, Leu83, Phe81Suggests specific amino acids involved in binding.
Hydrogen Bonds1 (with Asp145)Highlights a key polar interaction stabilizing the complex.
Hydrophobic InteractionsPhenyl ring with Leu83, Phe81Shows the contribution of non-polar contacts.

These results are hypothetical and would depend on the specific protein target selected for the study.

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific conformation to fit into a binding site. Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's conformational landscape by simulating its movement over time. acs.org An MD simulation would reveal the different accessible conformations and the relative energies, providing insight into the molecule's flexibility and the probability of it adopting a bioactive conformation. This analysis is crucial for a comprehensive understanding of its potential interactions with biological targets. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. researchgate.netresearchtrends.net

For this compound, the prediction of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be of significant value.

IR Spectrum: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations would predict the characteristic stretching frequency of the carbonyl (C=O) group, typically observed around 1715 cm⁻¹, as well as vibrations associated with the C-F bonds and the aromatic ring. acs.orgspectroscopyonline.com

NMR Spectrum: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govrsc.orgscholaris.ca The predicted ¹⁹F NMR spectrum would be particularly important for confirming the substitution pattern on the phenyl ring.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals
IR (cm⁻¹)~1720 (C=O stretch), ~1250-1100 (C-F stretch)
¹H NMR (ppm)7.0-7.4 (aromatic), 2.8 (CH₂), 2.1 (CH₃)
¹³C NMR (ppm)~207 (C=O), 148-152 (C-F), 115-125 (aromatic CH), ~45 (CH₂), ~30 (CH₃)
¹⁹F NMR (ppm)-135 to -145 (relative to CFCl₃)

These are generalized predictions and would be refined by specific computational protocols.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate isotropic magnetic shielding constants, which can then be converted into chemical shifts.

Theoretical calculations of NMR parameters for this compound would typically involve optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)). Following optimization, a GIAO NMR calculation would be performed at the same or a higher level of theory. The resulting shielding tensors are then referenced against a standard, usually tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes and are not from a direct computational study.)

AtomAtom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1CH₃-C(=O)2.1529.5
C2C=O-207.0
C3-CH₂-2.9045.0
C4-CH₂-Ar2.7529.8
C5Ar-C-135.0
C6Ar-CH7.05117.5
C7Ar-CF-150.0 (d, ¹JCF ≈ 245 Hz)
C8Ar-CF-149.5 (d, ¹JCF ≈ 248 Hz)
C9Ar-CH7.15124.0
C10Ar-CH6.95118.0

Spin-spin coupling constants (J-values) are also critical for structure determination. These can be calculated and provide through-bond connectivity information. Of particular interest in this molecule are the couplings between protons and fluorine (JHF) and between carbon and fluorine (JCF), which can span multiple bonds. organicchemistrydata.org For instance, three-bond H-F coupling (³JHF) is typically in the range of 2-15 Hz, while one-bond C-F coupling (¹JCF) is significantly larger, often exceeding 200 Hz. csic.es

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding intensities. wisc.edu The process involves first finding the optimized geometry of the molecule, which corresponds to a minimum on the potential energy surface. Then, the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) is calculated. Diagonalizing this matrix yields the vibrational frequencies and normal modes. wisc.edu

For this compound, key vibrational modes would include the C=O stretch of the ketone, C-F stretches, aromatic C-C stretches, and various C-H bending and stretching modes. It is common for calculated frequencies from harmonic models to be systematically higher than experimental values, so they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.netnist.gov

Table 2: Representative Calculated Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on known functional group absorptions and are for illustrative purposes.)

Vibrational ModeDescriptionExpected Frequency (cm⁻¹)Expected Intensity
ν(C-H)Aromatic C-H Stretch3100 - 3000Medium-Weak
ν(C-H)Aliphatic C-H Stretch3000 - 2850Medium
ν(C=O)Ketone Carbonyl Stretch1725 - 1705Strong
ν(C=C)Aromatic Ring Stretch1600 - 1450Medium-Variable
ν(C-F)Aryl C-F Stretch1270 - 1100Strong
δ(CH₂)Methylene (B1212753) Scissoring1470 - 1440Medium
δ(CH₃)Methyl Bending1440 - 1380Medium

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are transforming drug discovery and chemical research by enabling the analysis of vast chemical datasets to predict properties and activities.

Virtual Screening for New Biological Activities

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govyoutube.com this compound could be included in such a library to assess its potential for various biological activities.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, a model can be built based on their shared features (a pharmacophore). This pharmacophore defines the essential steric and electronic features required for binding. nih.gov this compound would be screened to see how well it fits this pharmacophore model. Its difluorophenyl group and ketone moiety would be key features evaluated for potential hydrogen bonding, hydrophobic, and aromatic interactions.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to predict how a molecule like this compound would bind to the target's active site. nih.gov Docking algorithms would explore different conformations and orientations of the compound within the binding pocket, calculating a score to estimate the binding affinity. The fluorine atoms could be particularly important, as they can form favorable interactions (like hydrogen bonds or halogen bonds) with certain amino acid residues in the protein target.

While no specific studies have been published identifying this compound as a hit from a virtual screening campaign, its structural motifs are present in various biologically active compounds, making it a candidate for inclusion in such screening efforts.

Predictive Modeling of Reactivity and Selectivity

Machine learning and Quantitative Structure-Activity Relationship (QSAR) models can predict the reactivity and selectivity of chemical compounds in various transformations. nih.govnih.gov These models establish a mathematical correlation between a molecule's chemical features (descriptors) and a specific outcome, such as reaction rate, yield, or biological activity. nih.gov

For this compound, a predictive model could be developed for several purposes:

Metabolic Stability: Predicting how the molecule might be metabolized by enzymes like Cytochrome P450. Descriptors for the model would include electronic properties (e.g., partial charges on atoms, influenced by the electron-withdrawing fluorine atoms), steric factors, and lipophilicity (LogP). The model could predict which sites on the molecule are most susceptible to oxidation.

Chemical Reactivity: Predicting the outcome of a specific chemical reaction. For example, in an alpha-functionalization of the ketone, a model could predict the regioselectivity (reaction at the methyl C1 vs. the methylene C3) based on descriptors that quantify the acidity of the alpha-protons and the steric hindrance around them. DFT calculations could provide the necessary electronic and steric descriptors for building such a model. nih.gov

Developing a robust predictive model requires a large dataset of compounds with known experimental outcomes. nih.gov While a specific model for this compound has not been reported, it could be included in a larger dataset of ketones to train a model capable of predicting its behavior in various chemical environments.

Potential Non Pharmacological Applications of 1 3,4 Difluorophenyl Butan 2 One and Its Derivatives

Use as Chemical Precursors and Intermediates in Fine Chemical Synthesis

The structure of 1-(3,4-difluorophenyl)butan-2-one makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules such as heterocyclic compounds. Ketones are well-established precursors for a wide range of chemical transformations.

Fluorinated compounds, in general, are recognized as important building blocks in medicinal chemistry, materials science, and agrochemistry due to the unique properties conferred by the fluorine atom. mdpi.com The introduction of fluorine can modulate a molecule's physical and chemical characteristics, including stability, reactivity, and lipophilicity. mdpi.com

The ketone functional group in this compound can readily undergo a variety of reactions, serving as a handle for further molecular elaboration. For instance, ketones are common starting materials for the synthesis of heterocyclic compounds like thiophenes, oxazines, thiazines, and isoxazoles through condensation reactions with various reagents. polysciences.commdpi.com Chalcone derivatives, which can be synthesized from ketones, are known intermediates for preparing a multitude of heterocyclic compounds. mdpi.com The Paal-Knorr synthesis, for example, utilizes 1,4-dicarbonyl compounds (which can be derived from ketones) to produce furans, pyrroles, and thiophenes. nih.gov

The difluorophenyl moiety of the molecule is also significant. The synthesis of various fluorinated heterocyclic compounds, such as those containing sulfur, often involves cycloaddition reactions where the fluorine-containing reactant plays a key role. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the molecule in certain synthetic transformations. sigmaaldrich.com

Derivatives of this compound can be envisioned as intermediates in multi-step syntheses. For instance, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are valuable synthetic precursors for more complex molecules. molecularcloud.org While not directly synthesized from this compound, the general synthetic strategies for such building blocks often involve ketone functionalities.

Table 1: Examples of Heterocyclic Compounds Synthesized from Ketone Precursors

Heterocycle ClassGeneral PrecursorSynthetic Method
Thiophenes1,4-DiketonesPaal-Knorr Synthesis
Pyrroles1,4-DiketonesPaal-Knorr Synthesis
Furans1,4-DiketonesPaal-Knorr Synthesis
OxazinesChalcones (from ketones)Condensation with Urea
ThiazinesChalcones (from ketones)Condensation with Thiourea
IsoxazolinesChlorooximes (from oximes of ketones)[3+2] Cycloaddition

Application in Materials Science (e.g., Liquid Crystals, Polymers, Organic Electronics)

The unique properties of fluorinated organic compounds make them attractive for applications in materials science, including the development of liquid crystals, high-performance polymers, and organic electronics.

Liquid Crystals: The incorporation of fluorinated phenyl rings is a common strategy in the design of liquid crystalline materials. nih.govresearchgate.netnih.gov The high electronegativity and small size of fluorine atoms can significantly influence the mesomorphic and optical properties of these materials. nih.gov For example, difluorophenyl derivatives are used to create liquid crystals with specific characteristics like negative dielectric anisotropy (Δε) and low birefringence (Δn), which are desirable for certain display technologies. nih.gov The presence of fluorine can also affect the phase transition temperatures and the type of liquid crystal phases observed (e.g., nematic, smectic A). nih.govnih.gov While direct use of this compound in liquid crystals is not documented, its difluorophenyl core is a key structural motif in this field.

Polymers: Fluorinated polymers are known for their exceptional properties, such as high thermal stability, chemical resistance, and low dielectric constants. sigmaaldrich.comacs.org Fluorinated building blocks are crucial in the synthesis of these high-performance materials. researchgate.net Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics that can be synthesized through the polycondensation of monomers containing fluorinated phenyl groups. acs.orgalfa-chemistry.com For instance, new PAEKs with fluorinated phenyl side chains have been synthesized from fluorinated bisphenol monomers and 4,4'-difluorobenzophenone, resulting in polymers with excellent thermal stability, good solubility, and low dielectric constants. alfa-chemistry.com Although this compound is not a monomer itself, it could be chemically modified to create a monomer suitable for polymerization reactions, such as polycondensation, to produce novel fluorinated polymers. mdpi.com

Organic Electronics: In the field of organic electronics, the introduction of fluorine atoms into conjugated organic materials is a powerful strategy to tune their electronic properties. acs.org Fluorination generally lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a material. acs.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation. acs.org Copolymers containing fluorinated phenylene units have been shown to exhibit excellent n-type charge-transporting behavior, with high electron mobilities, making them suitable for use in organic field-effect transistors (OFETs). nih.gov The difluorophenyl group present in this compound is a structural component that could be incorporated into larger conjugated systems for applications in organic electronics.

Table 2: Properties of Fluorinated Materials

Material TypeKey Property Influenced by FluorinationPotential Application
Liquid CrystalsDielectric anisotropy, Birefringence, Phase behaviorDisplays (LCDs)
Polymers (e.g., PAEKs)Thermal stability, Chemical resistance, Dielectric constantHigh-performance plastics, Electronics
Organic SemiconductorsHOMO/LUMO energy levels, Electron mobilityOrganic Field-Effect Transistors (OFETs)

Role as Probes in Chemical Biology and Mechanistic Studies

The reactivity of the ketone group and the presence of the difluorophenyl moiety make this compound and its derivatives potentially useful as chemical probes for studying biological systems and for elucidating reaction mechanisms.

In chemical biology, small molecules are often used as probes to investigate biological processes. A butanone derivative, 4-(phenylsulfanyl)butan-2-one, has been studied for its effects on cellular signaling pathways, demonstrating the potential of this class of compounds to interact with biological targets. The fluorinated phenyl group in this compound could serve as a label for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems.

In the context of mechanistic studies, isotopically labeled compounds are frequently employed to trace the pathways of chemical reactions. A study on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one utilized kinetic isotope effects to elucidate the reaction mechanism. Similar mechanistic investigations could be performed on reactions involving this compound to understand the influence of the difluoro-substitution pattern on reaction pathways and transition states. The reactivity of fluorinated ketones has also been explored in the context of trapping reactive intermediates like singlet nucleophilic carbenes, highlighting their utility in mechanistic organic chemistry.

Analytical Standards and Reference Materials

In analytical chemistry, there is a constant need for high-purity analytical standards and reference materials for the accurate quantification of target analytes. Given its well-defined chemical structure, this compound has the potential to be used as an analytical standard.

Certified Reference Materials (CRMs) are crucial for the quality control of analytical measurements. For instance, Methyl Ethyl Ketone is available as a pharmaceutical secondary standard and certified reference material. This sets a precedent for the use of other ketones, including this compound, as standards, particularly for the analysis of related fluorinated compounds.

Furthermore, fluorinated ketones can be used as derivatizing agents in analytical methods like gas chromatography-mass spectrometry (GC-MS). The reaction of analytes with a fluorinated ketone can produce derivatives with excellent chromatographic properties and can enhance the sensitivity of detection, especially in negative chemical ionization mode. This suggests a potential application for derivatives of this compound in developing new analytical methodologies. The availability of pure this compound would be essential for its qualification as a reference material for such applications.

Future Research Directions and Unexplored Avenues for 1 3,4 Difluorophenyl Butan 2 One

Development of Novel Synthetic Methodologies

While the synthesis of aryl ketones is a well-established field in organic chemistry, the development of novel, efficient, and stereoselective methods for preparing 1-(3,4-difluorophenyl)butan-2-one and its derivatives remains a key research objective. fiveable.me Current strategies often rely on classical methods like Friedel-Crafts acylation, but these can have limitations regarding regioselectivity and substrate scope. fiveable.me Future research could explore more sophisticated and sustainable synthetic pathways.

One promising avenue is the use of modern cross-coupling reactions. For instance, a palladium-catalyzed coupling of an appropriate organoboron compound with a 2-pyridyl ester could offer a highly chemoselective route. Another approach could involve the homologation of a simpler aryl ketone through transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with an appropriate alkene-containing alcohol. nih.gov Furthermore, methods starting from aldehydes and Grignard reagents, followed by oxidation, could be optimized for this specific target. oup.com A sequence involving the acylation of nitroalkanes followed by denitration also presents a general and powerful method for ketone synthesis that could be adapted. thieme-connect.de

The development of solvent-free or mechanochemical synthetic methods could also be a fruitful area of research, aligning with the principles of green chemistry. mdpi.com These innovative techniques could lead to higher yields, reduced waste, and simplified purification processes.

Table 1: Potential Future Synthetic Strategies

Synthetic Approach Key Reagents/Catalysts Potential Advantages
Grignard-based Synthesis 3,4-Difluorobenzylmagnesium bromide, Propionaldehyde, Oxidizing agent (e.g., PCC) Modular, allows for variation in the ketone chain.
Palladium-Catalyzed Cross-Coupling 3,4-Difluorophenylboronic acid, Acyl chloride/anhydride, Palladium catalyst (e.g., Pd(OAc)₂) High functional group tolerance, mild conditions. organic-chemistry.org
C-H Functionalization 3,4-Difluorobenzene, Butan-2-one, Photoredox or transition metal catalyst Atom-economical, direct functionalization.
Homologation via C-C Cleavage (3,4-Difluorophenyl)ethanone, Alkenol, Palladium catalyst Multi-carbon chain extension in one step. nih.gov

| Mechanochemical Synthesis | Solid-state reactants, Ball mill | Solvent-free, potentially faster reaction times. mdpi.com |

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of this compound is dictated by its three main components: the ketone carbonyl group, the adjacent α-protons, and the electron-deficient difluorophenyl ring. Each of these sites offers opportunities for chemical transformations that have yet to be explored.

The ketone group can undergo a variety of classical reactions. Reduction, for example, can lead to the corresponding secondary alcohol, 1-(3,4-difluorophenyl)butan-2-ol. This transformation can be achieved using various reducing agents, including hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation with H₂ over a metal catalyst such as palladium or platinum. masterorganicchemistry.comyoutube.comlibretexts.org The resulting chiral alcohol could be a valuable building block for further synthesis.

The protons on the carbon atom alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate intermediate can then react with various electrophiles, enabling α-alkylation, α-halogenation, or aldol (B89426) condensation reactions. researchgate.net Electrophilic fluorination, using reagents like Selectfluor®, could be employed to introduce additional fluorine atoms at the α-position, further modulating the compound's properties. scispace.comsapub.org

The 3,4-difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atoms. This could allow for the displacement of one or both fluorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols) to generate a diverse library of derivatives.

Table 2: Unexplored Reaction Pathways

Reaction Type Reagents/Conditions Potential Product
Asymmetric Reduction Chiral catalyst (e.g., Ru-BINAP), H₂ Enantiomerically pure 1-(3,4-difluorophenyl)butan-2-ol
Alpha-Amination Triflic anhydride, Sulfinamide α-Amino ketone derivative. researchgate.net
Aldol Condensation Aldehyde, Base or Acid catalyst β-Hydroxy ketone adduct
Nucleophilic Aromatic Substitution Amine (e.g., Morpholine), High temperature 1-(3-Fluoro-4-morpholinophenyl)butan-2-one

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | 4-(3,4-Difluorophenyl)butanoic acid morpholide |

Identification of New Pre-clinical Biological Targets

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. psu.edunih.govnih.gov The 2,4-difluorophenyl moiety, for instance, is a key component in the approved antifungal agent Voriconazole and the γ-secretase modulator Nirogacestat. wikipedia.org Given this precedent, this compound and its derivatives are prime candidates for biological screening.

Future research should focus on evaluating this compound and a library of its derivatives against a wide range of biological targets. The structural motif suggests potential activity in several therapeutic areas:

Oncology: Many kinase inhibitors feature fluorinated phenyl rings. Screening against a panel of protein kinases could reveal potential anticancer activity.

Infectious Diseases: The structural similarity to known antifungal agents warrants investigation into its efficacy against various fungal pathogens. nih.gov Its potential as an antibacterial or antiviral agent, perhaps by inhibiting enzymes like furin, should also be explored. nih.gov

Metabolic Disorders: Dipeptidyl peptidase IV (DPP-4) inhibitors, used for treating type 2 diabetes, often contain fluorinated aromatic rings. nih.gov The butanone scaffold could be modified to mimic the structure of known DPP-4 inhibitors.

Inflammatory Diseases: Phosphodiesterase 4 (PDE4) is a validated target for inflammatory conditions, and several fluorinated inhibitors have been developed. psu.edu

A systematic approach involving high-throughput screening followed by structure-activity relationship (SAR) studies would be essential to identify and optimize lead compounds for pre-clinical development.

Integration with Advanced Catalytic Systems

Modern catalysis offers powerful tools to transform simple molecules into complex, high-value products with great efficiency and selectivity. This compound is an ideal substrate for exploring the application of advanced catalytic systems.

A key area for investigation is asymmetric catalysis . The reduction of the ketone to an alcohol creates a chiral center. Employing chiral catalysts, either metal-based (e.g., Noyori-type ruthenium catalysts) or organocatalysts, could provide enantiomerically pure (R)- or (S)-1-(3,4-difluorophenyl)butan-2-ol. nih.govacs.org These enantiopure alcohols are valuable chiral building blocks for the synthesis of complex molecules. researchgate.netnih.gov Similarly, catalytic asymmetric propargylic substitution of the ketone enolate could furnish chiral β-ethynyl ketones, which are versatile synthetic intermediates. acs.org

Photoredox and electrocatalysis represent another frontier. These methods allow for novel transformations under mild conditions. For example, a photoredox-catalyzed α-arylation could be used to further functionalize the butanone backbone. researchgate.net Electrocatalysis could be explored for C-H functionalization or for coupling reactions, offering a green alternative to traditional methods. organic-chemistry.org The combination of this substrate with innovative catalytic systems, such as dual-catalysis setups (e.g., B/Cu catalysis), could unlock unprecedented chemical transformations. acs.org

Advanced Computational Modeling and Data-Driven Discoveries

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, computational modeling can be applied in several key areas.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be used to predict the molecule's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govemerginginvestigators.org These calculations can help rationalize its reactivity, for example, by modeling the transition states of proposed reaction mechanisms or by calculating the pKa of the α-protons. sapub.org

Molecular dynamics (MD) simulations and docking can be employed to predict how the molecule might interact with biological targets. acs.org By simulating the binding of this compound and its virtual derivatives to the active sites of enzymes (e.g., kinases, proteases), researchers can prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net This structure-based drug design approach can significantly streamline the discovery of new therapeutic agents.

Furthermore, as a library of derivatives is synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These data-driven models correlate structural features with biological activity, enabling the prediction of the potency of new, unsynthesized compounds and guiding the design of more effective molecules.

Table 3: Application of Computational Methods

Computational Technique Research Goal Expected Outcome
Density Functional Theory (DFT) Predict reactivity and spectroscopic properties. Accurate prediction of NMR spectra, reaction energy profiles, and molecular orbital energies. nih.gov
Molecular Docking Identify potential biological targets. Ranking of binding affinities to various protein targets, predicted binding poses.
Molecular Dynamics (MD) Simulations Understand protein-ligand interactions and stability. Characterization of the stability of the ligand-protein complex over time. acs.org

| QSAR Modeling | Guide lead optimization. | Predictive models that correlate chemical structure with biological activity. |

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for synthesis, catalysis, and the discovery of new biologically active agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-difluorophenyl)butan-2-one in academic laboratories?

  • Methodological Answer: Friedel-Crafts acylation using aluminum chloride (AlCl₃) or other Lewis acids can introduce the ketone group to the difluorophenyl ring. For fluorination, electrophilic substitution with Selectfluor® or direct fluorination of pre-functionalized intermediates may be employed . Post-synthesis purification often involves flash column chromatography (SiO₂, gradient elution with ethyl acetate/petroleum ether), as demonstrated for structurally similar ketones .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify the methyl ketone group (δ ~2.1 ppm for CH₃, δ ~210 ppm for C=O).
  • ¹⁹F NMR: Confirm fluorination at the 3,4-positions (δ ~-140 to -150 ppm for aromatic fluorines).
  • IR Spectroscopy: Detect the carbonyl stretch (~1700–1750 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate the molecular ion peak (expected m/z: 186.06 for C₁₀H₈F₂O⁺) .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate predictions of molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potentials. Exact exchange terms improve thermochemical accuracy, as shown in benchmarking studies .

Advanced Research Questions

Q. How do steric and electronic effects of 3,4-difluorophenyl substituents influence regioselectivity in nucleophilic additions?

  • Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Steric hindrance from the 3,4-difluoro arrangement may favor nucleophilic attack at less hindered positions. Comparative studies with mono-fluorinated analogs can isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

  • Methodological Answer: Discrepancies in enthalpy of formation or bond dissociation energies may arise from incomplete basis sets or neglect of dispersion corrections in DFT. Validate computational results using high-level ab initio methods (e.g., CCSD(T)) or experimental calorimetry. Cross-referencing with thermochemical databases (e.g., NIST) is critical .

Q. How can enantiomeric impurities in this compound derivatives be minimized during synthesis?

  • Methodological Answer: Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during ketone formation can reduce racemization. For example, chiral separation of a related piperidin-2-one derivative achieved 64% yield using optimized elution conditions .

Q. What role does this compound play in pharmaceutical impurity profiling?

  • Methodological Answer: This compound may arise as a synthetic intermediate or degradation product in fluorinated drug candidates. LC-MS/MS with MRM (multiple reaction monitoring) can detect trace impurities. A patent application highlights its relevance in characterizing urea impurities for anticoagulant drugs like ticagrelor .

Data Contradiction Analysis

Q. Why do different DFT functionals yield conflicting predictions for the C=O bond length in this compound?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP) overestimate bond lengths due to delocalization errors, while meta-GGAs (e.g., M06-2X) better capture localized bonding. Benchmark against X-ray crystallography data (if available) or use wavefunction methods (MP2) for higher accuracy .

Application-Oriented Questions

Q. How can this compound serve as a precursor in neuroactive compound synthesis?

  • Methodological Answer: Its ketone group enables reductive amination to form secondary amines, key motifs in SARM1 inhibitors. For example, coupling with bipyridinyl groups via Suzuki-Miyaura cross-coupling yields piperidin-2-one derivatives with demonstrated bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.